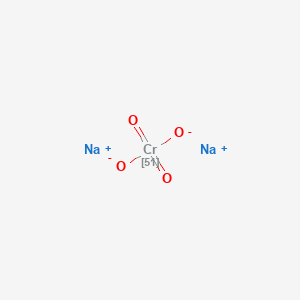
N-Acetil-alfa-D-glucosamina
Descripción general
Descripción
N-acetil-alfa-D-glucosamina es un derivado amida del monosacárido glucosa. Es una amida secundaria formada entre glucosamina y ácido acético. Este compuesto es significativo en varios sistemas biológicos y es una unidad monomérica del polímero quitina, que forma los exoesqueletos de artrópodos como insectos y crustáceos .
Aplicaciones Científicas De Investigación
N-acetil-alfa-D-glucosamina tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glucoproteínas.
Biología: Desempeña un papel en la integridad estructural de las paredes celulares de los hongos y los exoesqueletos de los artrópodos.
Medicina: Se utiliza en el tratamiento de la osteoartritis y como tratamiento potencial para enfermedades autoinmunes
Industria: Se utiliza en la producción de plásticos biodegradables y como componente en cosméticos
Mecanismo De Acción
N-acetil-alfa-D-glucosamina ejerce sus efectos a través de varios mecanismos:
Inhibición de Enzimas: Puede inhibir enzimas como la elastasa, que está involucrada en la degradación de los tejidos.
Señalización Celular: Desempeña un papel en las vías de señalización celular, particularmente en respuesta al estrés.
Análisis Bioquímico
Biochemical Properties
N-Acetyl-alpha-D-glucosamine plays a crucial role in biochemical reactions. It is involved in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production . It interacts with enzymes such as glucosamine kinase , acetylcholinesterase , and glucosylceramidase . It also interacts with proteins like dynein light-chain roadblock type 1 and other biomolecules, influencing their function and activity .
Cellular Effects
N-Acetyl-alpha-D-glucosamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular adhesion and differentiation, leading to the normalization of stratum corneum exfoliation . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases O-GlcNAc modification of proteins and N-GlcNAc branching on cell surface proteins, altering cell signaling properties .
Molecular Mechanism
The mechanism of action of N-Acetyl-alpha-D-glucosamine is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules , enzyme inhibition or activation , and changes in gene expression . Comparable to phosphorylation, the addition or removal of N-Acetyl-alpha-D-glucosamine can activate or deactivate enzymes or transcription factors .
Metabolic Pathways
N-Acetyl-alpha-D-glucosamine is involved in several metabolic pathways. It is a part of the hexosamine biosynthesis pathway (HBP), which synthesizes UDP-GlcNAc . It interacts with enzymes such as glucokinase and phosphoglucose isomerase in the glycolysis pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
N-acetil-alfa-D-glucosamina puede sintetizarse a través de la acetilación de glucosamina. Un método común implica tratar la glucosamina con anhídrido acético en presencia de un catalizador como el acetato de sodio . Otro método incluye la conversión enzimática de la quitina, un polímero de N-acetilglucosamina, utilizando enzimas quitinasa .
Métodos de Producción Industrial
La producción industrial de this compound normalmente implica la hidrólisis de la quitina, que se extrae de las cáscaras de crustáceos como cangrejos y camarones. Este proceso se puede llevar a cabo mediante hidrólisis ácida o métodos enzimáticos. El método enzimático es preferido debido a sus condiciones suaves y menor impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-acetil-alfa-D-glucosamina experimenta diversas reacciones químicas, incluidas:
Oxidación: Puede oxidarse para producir ácido N-acetilglucosamínico.
Reducción: La reducción de this compound puede producir alcohol N-acetilglucosamínico.
Sustitución: Puede sufrir reacciones de sustitución donde el grupo acetilo es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución.
Principales Productos
Oxidación: Ácido N-acetilglucosamínico.
Reducción: Alcohol N-acetilglucosamínico.
Sustitución: Los productos dependen del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos Similares
N-acetilgalactosamina: Similar en estructura pero difiere en la orientación del grupo hidroxilo en el cuarto carbono.
Glucosamina: Carece del grupo acetilo presente en N-acetil-alfa-D-glucosamina.
Glucosa: El monosacárido parental sin los grupos amino y acetilo
Singularidad
This compound es único debido a su papel en la formación de quitina y su participación en los procesos de glucosilación. Su grupo acetilo proporciona estabilidad y funcionalidad adicionales en comparación con la glucosamina .
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-PVFLNQBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905442 | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10036-64-3 | |
| Record name | N-Acetyl-α-D-glucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-alpha-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-alpha-D-glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-α-D-glucosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-.ALPHA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B167326.png)









![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)


